molecular formula C6H10IN3 B2813937 1-(1-ethyl-5-iodo-1H-pyrazol-3-yl)methanamine CAS No. 2226181-78-6

1-(1-ethyl-5-iodo-1H-pyrazol-3-yl)methanamine

Cat. No.: B2813937
CAS No.: 2226181-78-6
M. Wt: 251.071
InChI Key: ZYXZAKGNAKHTJB-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-iodo-1H-pyrazol-3-yl)methanamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an ethyl group at the first position, an iodine atom at the fifth position, and a methanamine group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-iodo-1H-pyrazol-3-yl)methanamine typically involves the iodination of a pyrazole precursor followed by the introduction of the ethyl and methanamine groups. One common method involves the following steps:

    Iodination: A pyrazole derivative is treated with an iodine source, such as iodine monochloride, in the presence of a suitable solvent like acetic acid.

    Ethylation: The iodinated pyrazole is then subjected to an ethylation reaction using ethyl bromide and a base such as potassium carbonate.

    Amination: Finally, the ethylated iodopyrazole is reacted with an amine source, such as ammonia or methylamine, to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in polar solvents such as dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as (1-Ethyl-5-hydroxypyrazol-3-yl)methanamine, (1-Ethyl-5-cyanopyrazol-3-yl)methanamine, or (1-Ethyl-5-thiolpyrazol-3-yl)methanamine.

    Oxidation Products: Various oxidized pyrazole derivatives.

    Reduction Products: Reduced pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-5-iodo-1H-pyrazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-iodo-1H-pyrazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

  • (1-Ethyl-5-bromopyrazol-3-yl)methanamine
  • (1-Ethyl-5-chloropyrazol-3-yl)methanamine
  • (1-Ethyl-5-fluoropyrazol-3-yl)methanamine

Comparison:

  • Uniqueness: The presence of the iodine atom in 1-(1-ethyl-5-iodo-1H-pyrazol-3-yl)methanamine imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions.
  • Reactivity: The iodine atom makes the compound more susceptible to nucleophilic substitution reactions compared to its brominated, chlorinated, or fluorinated counterparts.
  • Applications: While similar compounds may share some applications, the specific properties of this compound make it particularly valuable in certain research and industrial contexts.

Properties

IUPAC Name

(1-ethyl-5-iodopyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-2-10-6(7)3-5(4-8)9-10/h3H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXZAKGNAKHTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CN)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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